

LBG30300: Application Notes and Protocols for Central Nervous System Research

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Compound of Interest

Compound Name: LBG30300

Cat. No.: B12372411

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Introduction

LBG30300 is a potent and highly selective picomolar agonist for the metabotropic glutamate receptor 2 (mGlu2).^{[1][2][3]} As a subtype-selective agonist, **LBG30300** offers a powerful tool for investigating the role of mGlu2 receptors in the central nervous system (CNS). These receptors are key modulators of excitatory neurotransmission and are implicated in a range of neurological and psychiatric disorders.^{[1][2]} Preclinical studies have demonstrated that **LBG30300** is CNS penetrant, making it a valuable compound for in vivo research.^{[1][2]} This document provides detailed application notes and protocols for the use of **LBG30300** in CNS research.

Data Presentation

The following tables summarize the in vitro potency and selectivity of **LBG30300** across human metabotropic glutamate receptor subtypes. The data is derived from functional assays measuring the accumulation of inositol monophosphate (IP1) in cells co-expressing the Gqi9 protein.

Table 1: Potency (EC50) of **LBG30300** at Human mGlu Receptors

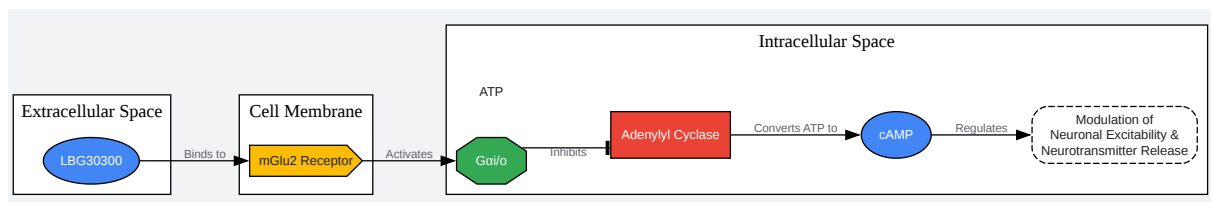
Receptor Subtype	EC50 (nM)
mGlu1	>10,000
mGlu2	0.43
mGlu3	1,200
mGlu4	>10,000
mGlu5	>10,000
mGlu6	>10,000
mGlu7	>10,000
mGlu8	>10,000

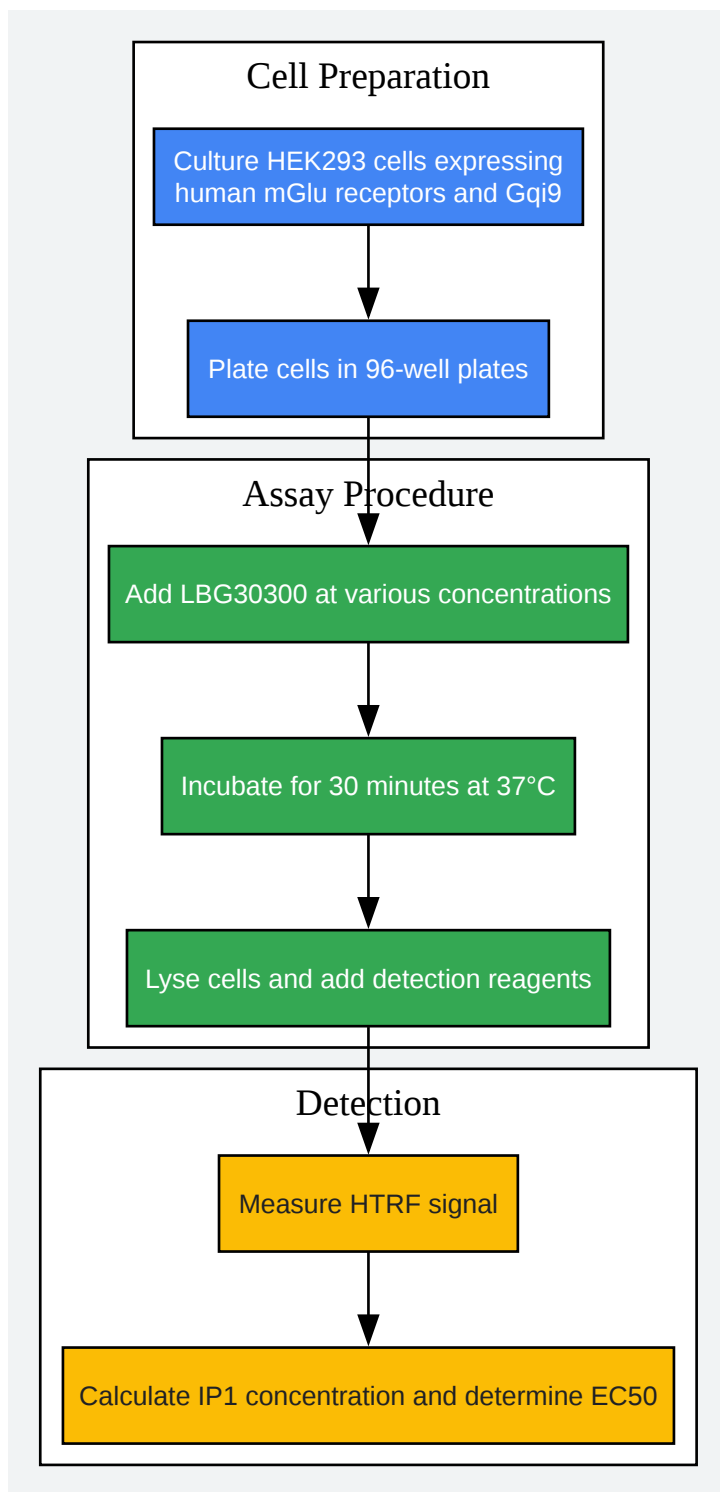
Table 2: Selectivity Profile of **LBG30300**

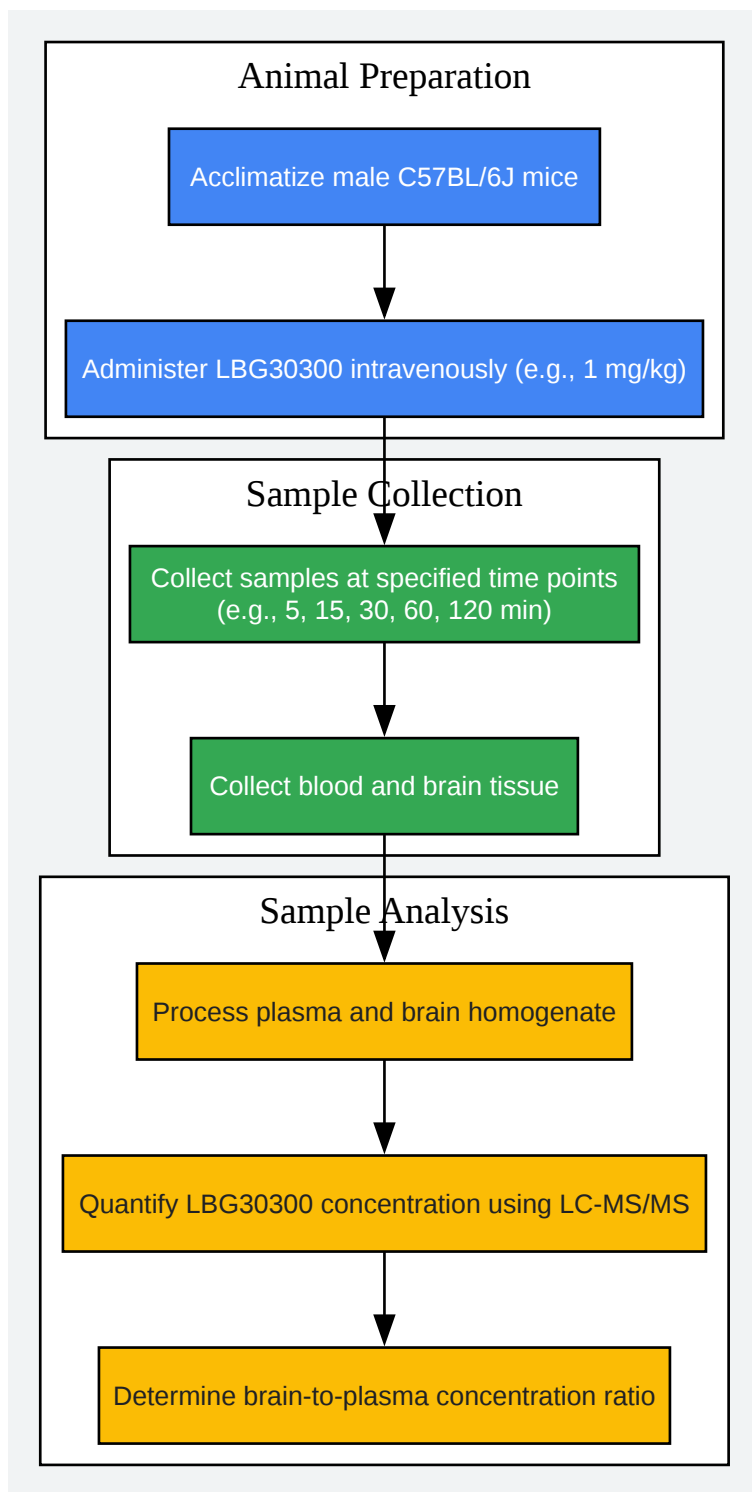
Comparison	Selectivity Fold
mGlu3 / mGlu2	~2,800
mGlu1, 4, 5, 6, 7, 8 / mGlu2	>23,000

Signaling Pathway

LBG30300 selectively activates the mGlu2 receptor, a member of the Group II metabotropic glutamate receptors. These receptors are G-protein coupled receptors (GPCRs) that signal through the G α i/o subunit. Upon agonist binding, the G α i/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.







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References

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